molecular formula C8H13N3O B11816131 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B11816131
M. Wt: 167.21 g/mol
InChI Key: LXAWYWZRBPIVEL-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclocondensation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by the cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of a base such as TBAF in THF at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may yield simpler amine derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one

Uniqueness

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is unique due to its specific structure, which includes a cyclopropyl group and an amine group. This structure may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

InChI

InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3

InChI Key

LXAWYWZRBPIVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=N1)C2CC2)N

Origin of Product

United States

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